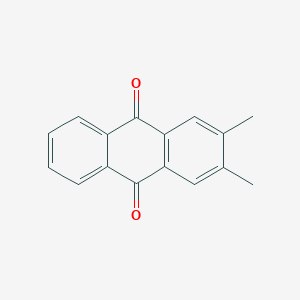

2,3-Dimethylanthraquinone

Beschreibung

Historical Context and Early Discoveries of Anthraquinone (B42736) Derivatives

The journey of anthraquinones began in the 19th century, with the parent compound, anthracene (B1667546), being isolated from coal tar. Anthraquinone itself was first synthesized in 1835. A pivotal moment in the history of these compounds was the synthesis of the natural dye alizarin (B75676) from anthraquinone, which revolutionized the dye industry. benthamdirect.com This discovery spurred extensive research into the chemical modification of the anthraquinone scaffold, leading to the development of a vast array of derivatives with diverse applications, from pigments to pharmaceuticals. benthamdirect.combeilstein-journals.org The fundamental methods for functionalizing anthraquinones, developed during this early period, laid the groundwork for the synthesis of more complex derivatives like 2,3-Dimethylanthraquinone. colab.ws

Significance of Methyl Substitution in Anthraquinone Chemistry

The introduction of substituent groups onto the anthraquinone framework is a key strategy for tuning its chemical and physical properties. colab.ws Methyl groups, in particular, play a crucial role in modifying the electronic and steric characteristics of the molecule.

The presence of methyl groups, which are electron-donating, can influence the electronic properties of the anthraquinone system. cymitquimica.com This substitution can affect the molecule's redox potential, making it a more or less potent oxidizing or reducing agent. acs.org For instance, the sequential addition of methyl groups to the anthraquinone core has been shown to systematically lower the frequency of the intense carbonyl band in its infrared spectrum, indicating a direct effect on the charge distribution within the functional group. semanticscholar.orgresearchgate.net

From a steric perspective, the placement of methyl groups can influence how the molecule interacts with other molecules or surfaces. These steric effects can impact the molecule's solubility, crystal packing, and its ability to intercalate into DNA, a property of interest for certain therapeutic applications of anthraquinone derivatives. mdpi.com The stability and reactivity of methyl-substituted anthraquinones are directly influenced by the presence of the methyl group, which can affect its electronic properties and interactions with other molecules. cymitquimica.com

Current Research Landscape and Emerging Applications of this compound

This compound is a versatile organic compound with a growing number of applications in contemporary research and industry. chemimpex.com Its unique properties make it a valuable component in various advanced materials and chemical processes.

Dyes and Pigments: Historically, anthraquinone derivatives have been central to the dye industry. This compound continues this legacy, serving as a key intermediate in the synthesis of high-performance dyes and pigments, valued for their vibrant colors and excellent lightfastness. chemimpex.com

Redox Mediators and Energy Storage: The ability of this compound to facilitate electron transfer makes it a valuable redox mediator in electrochemical processes. chemimpex.com This property is being actively explored in the development of energy storage systems. For instance, it has been investigated as a redox-active species in membrane-free batteries. acs.org In one study, replacing p-benzoquinone with this compound in a battery anolyte resulted in a 50% increase in the operating voltage, attributed to the more negative redox potential of the dimethylated compound. acs.org

Materials Science and Organic Electronics: this compound is utilized in the development of advanced materials and coatings, where it contributes to durability and resistance to environmental factors. chemimpex.com In the field of organic electronics, it is being explored for its potential in organic solar cells, where it can enhance light absorption and improve energy conversion efficiency. chemimpex.comresearchgate.net The photophysical properties of anthraquinone derivatives, including their absorption and emission spectra, are crucial for these applications and are influenced by the substitution pattern. acs.org

Catalysis and Organic Synthesis: The compound serves as a starting reagent in the regioselective synthesis of other complex organic molecules, such as 6-amino-2,3-anthracenedimethanol. lookchem.com Recent research has also demonstrated its use as a hydrogen atom acceptor in proton-coupled electron transfer (PCET) reactions, mediated by a functionalized terthiophene. ethz.chacs.org This highlights its potential in facilitating challenging chemical transformations.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6531-35-7 | chemimpex.comsigmaaldrich.com |

| Molecular Formula | C₁₆H₁₂O₂ | lookchem.com |

| Molecular Weight | 236.27 g/mol | chemimpex.comsigmaaldrich.com |

| Melting Point | 210-212 °C | lookchem.comsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and acetone; low solubility in water. | cymitquimica.com |

| SMILES | Cc1cc2C(=O)c3ccccc3C(=O)c2cc1C | sigmaaldrich.com |

| InChI Key | KIJPZYXCIHZVGP-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dimethylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-9-7-13-14(8-10(9)2)16(18)12-6-4-3-5-11(12)15(13)17/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJPZYXCIHZVGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20215654 | |

| Record name | 9,10-Anthracenedione, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6531-35-7 | |

| Record name | 2,3-Dimethylanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6531-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006531357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6531-35-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethylanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Dimethylanthraquinone and Its Derivatives

Established Synthetic Routes to 2,3-Dimethylanthraquinone

The synthesis of this compound is predominantly achieved through two well-established pathways: Diels-Alder reactions, which build the central ring system via cycloaddition, and condensation reactions that join aromatic precursors.

Diels-Alder Reactions for Anthraquinone (B42736) Core Formation

The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, is a cornerstone for constructing the anthraquinone skeleton. This approach typically involves the reaction of a dienophile, such as 1,4-naphthoquinone (B94277), with a suitable diene.

A direct and common method for synthesizing the this compound framework is the Diels-Alder reaction between 1,4-naphthoquinone and 2,3-dimethyl-1,3-butadiene (B165502). chemspider.comkpfu.ru In this [4+2] cycloaddition, 1,4-naphthoquinone acts as the dienophile and 2,3-dimethyl-1,3-butadiene serves as the diene. The reaction proceeds by heating the reactants, often in a solvent like ethanol (B145695), to form the intermediate adduct, 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione. chemspider.com This adduct is typically not isolated but is subsequently aromatized to yield the final this compound product. cardiff.ac.uk The aromatization can be accomplished through oxidation, for instance, by stirring the adduct in an ethanolic potassium hydroxide (B78521) solution, which facilitates the elimination of hydrogen. cardiff.ac.uk

To improve efficiency, one-pot syntheses have been developed using Mo-V-P heteropoly acids (HPAs) as bifunctional catalysts. scirp.orgscirp.org These HPAs, such as those with the brutto-composition H₁₇P₃Mo₁₆V₁₀O₈₉ (HPA-10), function simultaneously as strong Brønsted acids and as reversible oxidants. scirp.orgresearchgate.net The acidic nature of the HPA catalyzes the initial Diels-Alder condensation between 1,4-naphthoquinone and 2,3-dimethylbutadiene, while its oxidizing properties facilitate the subsequent dehydrogenation of the intermediate adduct to the final anthraquinone product within the same reaction vessel. scirp.orgresearchgate.net This method allows for the production of this compound with high yields, reaching up to 78-90%, and purities of 96-99%. scirp.orgscirp.orgresearchgate.net The reaction is typically carried out in a mix of water and an organic solvent like 1,4-dioxane (B91453) at elevated temperatures. scirp.orgscirp.org

Table 1: Synthesis of Substituted Anthraquinones using HPA-10 Catalyst Reaction conditions: 0.2 М aqueous solution of HPA-10, molar ratio HPA-10/NQ = 2, organic solvent (1,4-dioxane), reaction time 7 h, temperature 80˚C.

| Diene | Product | Yield (%) | Purity (%) |

| 2,3-Dimethylbutadiene | This compound | 78 | 97 |

| Isoprene | 2-Methylanthraquinone (B1664562) | 50 | 98 |

| trans-Piperylene | 1-Methylanthraquinone | 84 | 99 |

| 2-Chlorobutadiene | 2-Chloroanthraquinone | <30 | N/A |

This table is based on data from Gogin, L. and Zhizhina, E. (2014). scirp.org

Both Lewis acids and Brønsted acids are known to catalyze Diels-Alder reactions. researchgate.netrsc.org In the context of anthraquinone synthesis, they can enhance reaction rates and influence regioselectivity. researchgate.net Strong Brønsted acids, like heteropoly acids, protonate the carbonyl group of the quinone, which lowers the LUMO energy of the dienophile and accelerates the cycloaddition. researchgate.netresearchgate.net

Following the cycloaddition, the resulting tetrahydroanthraquinone (B8792033) adduct must be oxidized. This oxidative dehydrogenation can also be catalyzed by Lewis or Brønsted acids in the presence of a suitable oxidizing agent. google.com A one-pot method has been described where the Diels-Alder reaction and the oxidative dehydrogenation are carried out sequentially using dimethylsulfoxide (DMSO) as both the solvent and the dehydrogenating agent, with a Lewis acid or Brønsted acid acting as the catalyst for both stages. google.com This approach streamlines the process, avoiding the need to isolate the intermediate adduct. google.com

Condensation Reactions in Anthraquinone Synthesis

An alternative to the Diels-Alder strategy is the Friedel-Crafts acylation, a type of condensation reaction, which involves the reaction of a phthalic anhydride (B1165640) derivative with an aromatic compound. nih.govchempedia.info

A derivative of this compound can be synthesized via the condensation of phthalic anhydride with 2,3-dimethyl-1,4-hydroquinone. nih.govscispace.com This reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, often in a molten salt medium. nih.govnasa.gov The process results in the formation of 1,4-Dihydroxy-2,3-dimethylanthraquinone with a high yield of around 80%. nih.govscispace.com This dihydroxy derivative can then be further modified if desired. nih.gov

General Anthraquinone Derivative Synthesis Approaches

The foundational methods for constructing the anthraquinone core are well-established and adaptable for producing a wide array of derivatives, including this compound. The most prominent of these are the Friedel-Crafts acylation and the Diels-Alder reaction.

The Friedel-Crafts reaction is a common industrial method for synthesizing anthraquinones. google.com This approach typically involves two main steps: the acylation of an aromatic substrate with phthalic anhydride, followed by an intramolecular cyclization. For the synthesis of this compound, the process starts with the Friedel-Crafts acylation of o-xylene (B151617) with phthalic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). acs.org This initial reaction forms an o-benzoylbenzoic acid intermediate. The subsequent step involves a ring-closure reaction, usually facilitated by strong acids like fuming sulfuric acid or oleum (B3057394) at elevated temperatures, to yield the final tricyclic anthraquinone structure. tandfonline.comsmolecule.com A significant challenge in this method is controlling the regioselectivity, as side reactions can lead to the formation of isomeric byproducts. acs.org

Other classical methods include the oxidation of the corresponding anthracene (B1667546). google.com However, for substituted derivatives like this compound, building the core via cycloaddition or cyclization reactions is generally more practical.

Table 1: Comparison of General Synthesis Methods for Anthraquinone Derivatives

| Method | Reactants | Key Reagents/Catalysts | Key Steps | References |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Phthalic Anhydride, Substituted Benzene (e.g., o-xylene) | Lewis Acids (e.g., AlCl₃), Strong Acids (e.g., H₂SO₄) | 1. Acylation to form benzoylbenzoic acid. 2. Acid-catalyzed ring closure. | google.comacs.orgtandfonline.com |

| Diels-Alder Reaction | 1,4-Naphthoquinone, Substituted 1,3-Butadiene (e.g., 2,3-dimethyl-1,3-butadiene) | Heat, Oxidizing Agent (e.g., air in KOH/ethanol) | 1. [4+2] cycloaddition to form adduct. 2. Oxidative dehydrogenation. | google.comorgsyn.org |

Advanced Synthetic Strategies and Innovations

As the applications for anthraquinone derivatives have expanded, so has the need for more sophisticated and efficient synthetic methods. Research has focused on improving regioselectivity, incorporating diverse functionalities, and developing more sustainable processes.

Regioselective Synthesis of Functionalized Anthracenedimethanols

This compound serves as a valuable starting material for the regioselective synthesis of more complex, functionalized molecules. chemicalbook.com A notable example is the preparation of 6-amino-2,3-anthracenedimethanol. researchgate.net In this multi-step synthesis, the high reactivity of the 9- and 10-positions of the anthracene core presents a challenge for selective functionalization at other sites. To overcome this, the central ring is temporarily "protected" by converting the this compound into its corresponding ethano anthracene adduct, often called a "barrelane" adduct. This protection strategy effectively masks the most reactive positions from electrophilic attack, allowing for controlled chemical modifications on the outer rings. Once the desired functional groups are introduced, the protecting group can be removed to restore the anthraquinone core. researchgate.net This approach highlights a key strategy in advanced organic synthesis where a simple, symmetric molecule is used as a scaffold to build more complex, selectively functionalized derivatives.

Electron Transfer Methodologies in Functionalized Anthraquinone Preparation

Electron transfer reactions, such as the SRN1 (substitution radical-nucleophilic unimolecular) mechanism, provide a powerful tool for preparing highly functionalized anthraquinones that may be difficult to access through conventional methods. mdpi.com This methodology has been successfully applied to derivatives of this compound. In one reported synthesis, 2,3-bis(chloromethyl)-1,4-dimethoxyanthraquinone was used as a substrate to react with various nitronate anions under electron transfer conditions. mdpi.com This bis-SRN1 reaction proceeds via radical intermediates and allows for the efficient introduction of a wide range of substituents, including primary, secondary, and heterocyclic groups, onto the anthraquinone framework in excellent yields. mdpi.com The resulting bis-C-alkylated products are valuable precursors for creating analogues of anthracycline antibiotics. mdpi.com

Furthermore, studies have evaluated the electron transfer rate constants for reactions involving the radical anions of this compound, providing fundamental insights into its reactivity and potential as a photoreagent. chemicalbook.com This understanding of its electron transfer properties is crucial for its application in fields like photocatalysis and materials science. chemicalbook.comacs.org

Green Chemistry Approaches and Sustainable Synthetic Routes

In line with the principles of green chemistry, significant efforts have been made to develop environmentally benign and efficient synthetic routes to anthraquinones. These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

A major focus of green synthesis is the reduction or elimination of volatile organic solvents. Several successful strategies have been reported for the synthesis of anthraquinone derivatives under solvent-free or aqueous conditions.

One-pot syntheses using water as a solvent have been developed, employing inexpensive and non-toxic catalysts. For instance, alum (KAl(SO₄)₂·12H₂O) has been shown to be an effective catalyst for the reaction between phthalic anhydride and substituted benzenes in water at room temperature, producing anthraquinone derivatives in high yields (70–96%) within short reaction times (60–120 minutes). tandfonline.comresearchgate.net Similarly, boron sulphonic acid (B(HSO₄)₃) has been used as an efficient solid acid catalyst for the same reaction under solvent-free conditions, also affording excellent yields. researchgate.net

Microwave-assisted synthesis represents another key green chemistry technique. rasayanjournal.co.intsijournals.com Carrying out reactions under microwave irradiation in solvent-free ("dry media") conditions can dramatically reduce reaction times from hours or days to mere minutes. rasayanjournal.co.in This method avoids the use of high-boiling point polar solvents, which are often hazardous. rasayanjournal.co.incem.com

The development of advanced catalytic systems is also central to sustainable synthesis. Mo-V-P heteropoly acids (HPAs) have been utilized as bifunctional catalysts in one-pot syntheses of substituted anthraquinones, including this compound. scirp.orgresearchgate.netresearchgate.net In this process, the HPA acts as both an acid catalyst for the Diels-Alder reaction and a redox catalyst for the subsequent oxidation of the adduct, streamlining the synthesis into a single step. researchgate.netscirp.org These catalysts can also be regenerated and reused, further enhancing the sustainability of the process. scirp.orgresearchgate.net

Table 2: Overview of Green Synthetic Approaches for Anthraquinone Derivatives

| Method | Catalyst | Solvent/Conditions | Key Advantages | References |

|---|---|---|---|---|

| Alum-Catalyzed Synthesis | Alum (KAl(SO₄)₂·12H₂O) | Water | Inexpensive, non-toxic catalyst; mild conditions; simple procedure. | tandfonline.comresearchgate.net |

| Solid Acid Catalysis | Boron Sulphonic Acid (B(HSO₄)₃) | Solvent-free | Environmental friendliness; mild conditions; fast reaction times. | researchgate.net |

| Microwave-Assisted Synthesis | None specified | Solvent-free (dry media) | Drastically reduced reaction times; one-pot synthesis; avoids hazardous solvents. | rasayanjournal.co.intsijournals.comcem.com |

| Heteropoly Acid (HPA) Catalysis | Mo-V-P Heteropoly Acids | Aqueous solution with organic co-solvent | One-pot process; bifunctional catalyst (acid and redox); catalyst is reusable. | scirp.orgresearchgate.netresearchgate.netscirp.org |

Challenges and Future Directions in this compound Synthesis

There is also a growing focus on methods that allow for the precise functionalization of the anthraquinone core to create tailored molecules for specific applications in materials science and medicine. colab.wsarabjchem.org This involves refining techniques for regioselective substitution and exploring novel reaction pathways, such as transition metal-catalyzed cross-coupling reactions and photochemical methods. colab.wsresearchgate.netrsc.org As the demand for functional materials grows, the development of synthetic routes that are not only efficient but also scalable and environmentally responsible will continue to be a major driver of innovation in anthraquinone chemistry. coventry.ac.uk

Reactivity and Reaction Mechanisms of 2,3 Dimethylanthraquinone

Redox Chemistry and Electron Transfer Processes

2,3-Dimethylanthraquinone is an organic compound that participates in various redox reactions, making it a subject of interest in electrochemistry and related fields. chemimpex.com Its ability to accept and donate electrons underlies its function as a redox mediator in electrochemical processes. chemimpex.com

The study of electron transfer reactions involving the radical anion of this compound provides insights into its reactivity. evitachem.comsigmaaldrich.com Research has been conducted to evaluate the electron transfer rate constants for the reaction between the radical anions of this compound and benzyl (B1604629) bromide. evitachem.comsigmaaldrich.com These studies are crucial for understanding the kinetics of reactions where this compound acts as an electron shuttle.

One study compared the electron transfer rate constants for the reaction between radical anions of several aromatic compounds, including this compound, and benzyl bromide. juelenemaerke.dk This comparative analysis helps in situating the reactivity of this compound within a broader context of aromatic radical anions. juelenemaerke.dk The data from such investigations are essential for applications where controlled electron transfer is critical.

Table 1: Investigated Reactions Involving this compound Radical Anions

| Reactant | Product(s) | Research Focus |

|---|---|---|

| Benzyl bromide | Not specified | Evaluation of electron transfer rate constants. evitachem.comsigmaaldrich.comjuelenemaerke.dk |

This table summarizes a key reaction studied to understand the electron transfer kinetics of this compound's radical anion.

Proton-coupled electron transfer (PCET) is a fundamental process in many chemical and biological systems, involving the concerted movement of an electron and a proton. researchgate.net this compound has been utilized as a key reagent in the study of PCET mechanisms. acs.orgethz.chscribd.com

In specific chemical systems, this compound demonstrates its role as a hydrogen atom acceptor. acs.orgethz.chnih.govresearcher.life For instance, in a study involving a functionalized terthiophene (TTH), the TTH acted as a hydrogen atom donor in a PCET reaction with this compound. acs.orgethz.chnih.gov This reaction was part of a switchable PCET system where the TTH could be toggled between acting as a hydrogen atom acceptor and donor. acs.orgethz.chnih.gov

The reaction between a reduced form of the functionalized TTH and this compound resulted in the formation of 2,3-dimethyl-9,10-dihydroxyanthracene. acs.org This transformation highlights the capacity of this compound to accept a hydrogen atom equivalent, a process central to its role in mediating PCET reactions. acs.org

The thermodynamics of PCET reactions involving this compound provide critical information about the feasibility and driving forces of these processes. acs.orgethz.chscribd.com In the context of the functionalized TTH system, thermochemical studies were conducted to understand the O–H bond formed and cleaved during the PCET reactions. acs.orgethz.ch

These investigations revealed a significant bond weakening, on the order of 30 kcal/mol, which underpins the switchable PCET reactivity of the TTH system in which this compound participates. acs.orgethz.ch Such thermochemical data are essential for designing and controlling PCET-based chemical transformations and for establishing the mechanistic pathways of these complex reactions. researchgate.netacs.org

Table 2: Thermochemical Data for a PCET Reaction Involving this compound

| System Component | Role in PCET Reaction | Thermochemical Finding |

|---|---|---|

| This compound | Hydrogen atom acceptor | Involved in a reaction sequence with a significant bond weakening (30 kcal/mol) in the hydrogen donor. acs.orgethz.ch |

This table presents key thermochemical data from a study where this compound was used to investigate proton-coupled electron transfer.

Proton-Coupled Electron Transfer (PCET) Reactions

Photoreactivity and Photochemical Transformations

The photoreactivity of this compound has been explored for its potential applications, particularly in the field of analytical chemistry. sigmaaldrich.com

Research has been conducted to evaluate the utility of this compound as a photo-reagent. sigmaaldrich.com Specifically, its photoreactivity has been investigated for the analysis of ginsenosides (B1230088) using a photoreduction fluorescence (PRF) detection method. evitachem.comsigmaaldrich.com This application leverages the photochemical properties of the compound to facilitate the sensitive detection of target analytes. chemimpex.comsigmaaldrich.com The use of this compound in this context demonstrates its potential to serve as a valuable tool in the development of advanced analytical methods. chemimpex.com

Photochemical Inactivation Mechanisms

The photoreactivity of this compound has been a subject of study to understand its potential as a photo-reagent. sigmaaldrich.com Research into the photochemical inactivation of enzymes, such as lactoperoxidase, has shown that certain anthraquinone (B42736) derivatives can act as photosensitizers. researchgate.net In the presence of light, these compounds can trigger inactivation processes. For instance, lactoperoxidase becomes highly light-sensitive when riboflavin (B1680620) (vitamin B2) is present, leading to photochemical inactivation. mdpi.com This process is irreversible but can be significantly hindered by the addition of cysteine. mdpi.com

Photodynamic therapy, a method used to inactivate pathogenic microorganisms, relies on photosensitizers that generate reactive oxygen species (ROS) upon light exposure. nih.gov The two primary pathways for ROS generation are the Type I and Type II mechanisms. The Type I mechanism involves the transfer of electrons or hydrogen atoms, leading to the formation of free radicals. The Type II mechanism primarily involves the production of singlet oxygen. nih.gov Studies on various photosensitizers have indicated that the singlet oxygen pathway (Type II) is often the dominant mechanism in the photodynamic inactivation of bacteria like E. coli. nih.gov While specific studies detailing the photochemical inactivation mechanism directly involving this compound are not abundant, the general principles of anthraquinone photoreactivity suggest its potential to participate in such reactions. sigmaaldrich.com

Reactions with Nucleophiles and Electrophiles

The reactivity of anthraquinone derivatives is characterized by their susceptibility to both nucleophilic and electrophilic attacks, allowing for extensive functionalization. colab.ws The electron-withdrawing nature of the carbonyl groups in the anthraquinone core deactivates the aromatic rings towards electrophilic substitution, making such reactions relatively rare unless the rings are activated by electron-donating groups. colab.wssmolecule.com Conversely, the electron-deficient nature of the quinone system makes it susceptible to nucleophilic attack.

A significant area of research has been the reaction of anthraquinone derivatives with anions to create more complex, functionalized molecules. mdpi.com A notable example involves the reaction of 2,3-bis(chloromethyl)-1,4-dimethoxyanthraquinone with various nitronate anions under electron transfer conditions. This reaction proceeds via a bis-SRN1 (radical-nucleophilic substitution) mechanism to yield bis-C-alkylation products. mdpi.com The reaction is typically carried out under an inert atmosphere and irradiated with a sun lamp to facilitate the electron transfer process. mdpi.com The use of inhibitors such as p-dinitrobenzene and TEMPO has confirmed the radical-anion nature of this transformation. mdpi.com

The following table summarizes the reaction conditions for the bis-SRN1 reaction of 2,3-bis(chloromethyl)-1,4-dimethoxyanthraquinone with nitronate anions:

| Reactant | Reagent | Conditions | Product |

| 2,3-bis(chloromethyl)-1,4-dimethoxyanthraquinone | 2-nitropropane anion | Tetrabutylammonium hydroxide (B78521), CH2Cl2, 300W sun lamp, 20 min, RT, N2 atmosphere | bis-C-alkylation product |

This method provides an effective route to highly functionalized anthraquinones, which are valuable precursors in various fields. mdpi.com

Catalytic Transformations Involving this compound

This compound is not only a product of catalytic synthesis but also participates in and influences catalytic processes. researchgate.net Its stable structure and redox properties make it relevant in various catalytic cycles. chemimpex.com

The synthesis of this compound itself can be achieved through catalytic methods. One such method is the diene synthesis (Diels-Alder reaction) of 1,4-naphthoquinone (B94277) with 2,3-dimethylbutadiene, followed by oxidation. This process can be catalyzed by Mo-V-P heteropoly acids, which act as bifunctional catalysts, facilitating both the condensation and subsequent oxidation in a one-pot process. researchgate.netscirp.org The use of these catalysts is advantageous due to their potential for regeneration and reuse, for example, through oxidation with nitric acid or oxygen under pressure. researchgate.net

In a different context, this compound has been utilized in proton-coupled electron transfer (PCET) reactions. In a study involving a functionalized terthiophene (TTH), this compound acted as a hydrogen atom acceptor. acs.org The functionalized TTH, upon single-electron reduction, becomes a hydrogen atom donor in a PCET reaction with this compound, leading to the formation of 2,3-dimethyl-9,10-dihydroxyanthracene. acs.orgethz.ch This demonstrates the role of this compound in facilitating redox-switchable PCET processes. acs.org

The following table outlines the synthesis of this compound using a heteropoly acid catalyst:

| Reactants | Catalyst | Solvent | Yield | Purity |

| 1,4-Naphthoquinone, 2,3-Dimethylbutadiene | Mo-V-P Heteropoly Acid | Dioxane | 78% | 98% |

Computational Chemistry and Mechanistic Elucidation

Computational chemistry provides valuable insights into the reactivity and reaction mechanisms of molecules like this compound. Quantum chemical calculations and frontier molecular orbital analysis have been employed to understand the course of reactions involving this compound. diva-portal.org

For instance, in the Diels-Alder reaction between 1,4-naphthoquinone and 2,3-dimethylbutadiene to form the precursor to this compound, the solvent effect has been analyzed in terms of frontier molecular orbital interactions. diva-portal.org Such studies help in predicting the regioselectivity and stereoselectivity of the reaction.

Furthermore, computational studies have been instrumental in understanding the thermochemistry of reactions where this compound is a participant. In the PCET reaction with a functionalized terthiophene, the weakening of the O-H bond by 30 kcal/mol, a key factor for the switchable PCET reactivity, was investigated. acs.orgethz.chresearchgate.net

Phosphorescence studies and Arrhenius plot analysis of related anthrone (B1665570) compounds have been used to elucidate the mechanisms of hydrogen atom transfer reactions, revealing the involvement of quantum mechanical tunneling. ucla.edu While not directly on this compound, these studies on structurally similar compounds provide a framework for understanding its potential photochemical and thermal reactivity.

Spectroscopic Characterization and Structural Elucidation of 2,3 Dimethylanthraquinone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of 2,3-Dimethylanthraquinone provides information on the different types of protons and their neighboring atoms within the molecule. In a typical ¹H NMR spectrum of this compound, recorded in a solvent like deuterochloroform (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard, distinct signals corresponding to the aromatic and methyl protons are observed. docbrown.info

A characteristic singlet is observed for the six protons of the two methyl groups (CH₃) at approximately δ 2.42 ppm. rsc.org The aromatic protons on the unsubstituted ring appear as a multiplet in the range of δ 7.75-7.78 ppm. Additionally, a singlet for the two protons on the substituted ring is seen at δ 8.02 ppm, and another multiplet for the remaining two aromatic protons appears at δ 8.25-8.29 ppm. rsc.org

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

|---|---|---|---|

| Methyl (CH₃) | 2.42 rsc.org | Singlet | 6H |

| Aromatic | 7.75-7.78 rsc.org | Multiplet | 2H |

| Aromatic | 8.02 rsc.org | Singlet | 2H |

This table is interactive. Click on the headers to sort the data.

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments in the molecule. For this compound, the ¹³C NMR spectrum shows distinct peaks for the methyl, aromatic, and carbonyl carbons.

The methyl carbons typically resonate at around δ 20.37 ppm. rsc.org The aromatic carbons show a series of signals in the range of δ 127.17 to 145 ppm. rsc.orgresearchgate.net The two carbonyl carbons (C=O) of the quinone structure are observed further downfield, at approximately δ 181-187 ppm. researchgate.net

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Methyl (CH₃) | 20.37 rsc.org |

| Aromatic (CH) | 127.17 rsc.org |

| Aromatic (C) | 128.27 rsc.org |

| Aromatic (C) | 131.57 rsc.org |

| Aromatic (CH) | 133 researchgate.net |

| Aromatic (CH) | 134 researchgate.net |

| Aromatic (C) | 135 researchgate.net |

| Aromatic (C) | 138 researchgate.net |

| Aromatic (C) | 141 researchgate.net |

| Aromatic (C) | 145 researchgate.net |

This table is interactive. Click on the headers to sort the data.

Advanced NMR Techniques for Structural Confirmation

To unequivocally confirm the structure of this compound, advanced two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. semanticscholar.orgmdpi.com

COSY (¹H-¹H Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It helps in assigning the protons on the aromatic rings. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each carbon atom that has a proton attached. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the positions of the methyl groups and for assigning the quaternary carbon atoms, including the carbonyl carbons, by observing their correlations with nearby protons. mdpi.com

These advanced NMR methods provide a comprehensive and detailed map of the molecular structure, confirming the connectivity and substitution pattern of this compound. semanticscholar.orgmdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

Electron Ionization Mass Spectrometry (EIMS)

In Electron Ionization Mass Spectrometry (EIMS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The mass spectrum of this compound shows a prominent molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 236, which corresponds to its molecular weight. nih.gov

The fragmentation pattern provides further structural information. Common fragments observed in the EIMS of this compound include ions at m/z 221, 208, 178, and 165. rsc.org These fragments arise from the loss of functional groups such as methyl (CH₃) and carbonyl (CO) moieties. rsc.orgyoutube.com

Table 3: Key Fragments in the EIMS of this compound

| m/z Value | Relative Intensity (%) | Possible Fragment |

|---|---|---|

| 236 | Base Peak | [M]⁺ |

| 221 | 17 | [M - CH₃]⁺ |

| 208 | 19 | [M - CO]⁺ |

| 178 | 11 | [M - 2CO]⁺ |

This table is interactive. Click on the headers to sort the data.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This method is highly effective for the detection and analysis of this compound, particularly in complex mixtures and environmental samples. osti.govcopernicus.org

In a typical GC-MS analysis, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase in the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and detected. The retention time from the GC and the mass spectrum from the MS together provide a highly specific identification of this compound. osti.gov This technique is considered a "gold standard" for the specific identification of substances. scribd.com

High-Resolution Mass Spectrometry for Environmental Analysis

High-resolution mass spectrometry (HRMS), particularly when coupled with gas chromatography (GC-HRMS), has proven to be an indispensable tool for the detection and quantification of this compound in complex environmental matrices. mdpi.com This technique offers the high mass accuracy and resolution required to differentiate the target analyte from co-eluting matrix interferences, which is crucial for unambiguous identification. mdpi.com

In environmental studies, a comprehensive approach often combines target, suspect, and unknown screening analyses. mdpi.com For instance, the analysis of marine sediments and seagrass (Posidonia oceanica) has successfully identified this compound as a derivative of polycyclic aromatic hydrocarbons (PAHs), specifically originating from anthracene (B1667546). mdpi.com Its presence has been noted in various environmental compartments, including Australian lake and estuary sediments, oysters, and the atmosphere. mdpi.comcopernicus.org The identification process in such studies relies on strict criteria, including a mass error of ≤5 ppm between the theoretical and measured mass, and high similarity indices (≥800) when compared against spectral reference libraries like NIST. mdpi.com

GC-MS has also been employed to identify quinones in extraterrestrial materials, such as the Murchison meteorite. nih.gov While these analyses confirmed the presence of various quinones, the abundance of this compound was low, leading to lower quality mass spectra in that specific instance. nih.gov The use of advanced analytical platforms like ultra-high performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UHPLC/QTOF-MS) further enhances the ability to characterize anthraquinones in complex biological and environmental samples. nih.gov

Infrared (IR) and Raman Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum is characterized by absorption bands corresponding to the vibrations of its constituent bonds. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. beilstein-journals.org A common method for solid samples involves preparing a potassium bromide (KBr) wafer containing the compound. nih.gov The key vibrational feature for anthraquinones is the strong absorption band associated with the C=O (carbonyl) stretching vibration, which typically appears in the region of 1680–1630 cm⁻¹. researchgate.net For comparison, anthraquinone (B42736) itself shows this peak at 1676 cm⁻¹, while 2-methylanthraquinone (B1664562) and 1,4-dimethylanthraquinone (B74847) have corresponding peaks at 1672 cm⁻¹ and 1668 cm⁻¹, respectively. researchgate.net

Table 1: FT-IR Spectroscopy Details for this compound

| Parameter | Details | Source |

| Technique | KBr WAFER | nih.gov |

| Sample Source | Calbiochem, Los Angeles, California | nih.gov |

| Copyright | Copyright © 1980, 1981-2025 John Wiley & Sons, Inc. | nih.gov |

Table 2: Instrumental Details for ATR-IR and FT-Raman Analysis of this compound

| Technique | Instrument | Details | Sample Source | Source |

| ATR-IR | Bruker Tensor 27 FT-IR | Technique: ATR-Neat (DuraSamplIR II) | TCI Chemicals India Pvt. Ltd. | nih.gov |

| FT-Raman | Bruker MultiRAM Stand Alone FT-Raman Spectrometer | Technique: FT-Raman | TCI Chemicals India Pvt. Ltd. | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. msu.edu For organic compounds like this compound, this technique provides information about the electronic structure and extent of conjugation. The absorption of photons in the 200 to 800 nm range promotes electrons from a lower energy orbital to a higher energy orbital. msu.edu

The electronic spectrum of this compound is governed by its chromophores—the carbonyl groups and the conjugated aromatic system. The absorption of UV-Vis radiation leads to two primary types of electronic transitions: π → π* and n → π. msu.edu The π → π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are characteristic of conjugated systems. The n → π* transitions involve the promotion of an electron from a non-bonding orbital (n), such as those on the carbonyl oxygen atoms, to a π* antibonding orbital. msu.edu These transitions are generally of lower energy (occur at longer wavelengths) and have lower intensity compared to π → π* transitions. msu.edu

The extent of conjugation in a molecule directly influences the wavelength of maximum absorbance (λmax). msu.edu The fused aromatic rings and the attached methyl groups in this compound define its specific absorption profile. Studies on its photophysical properties have been conducted using instruments such as the Shimadzu UV-3600 spectrometer. acs.org The interaction of the molecule with its environment, such as solvent polarity or pH, can also induce shifts in the absorption maxima, known as solvatochromic or halochromic shifts, respectively. researchgate.net

Advanced Spectroscopic Techniques for Elucidating Electronic Structure

Beyond routine spectroscopic methods, advanced techniques are employed to probe the nuanced electronic structure and reactivity of this compound, particularly in the context of electron transfer reactions. Studies involving proton-coupled electron transfer (PCET) have utilized this compound as a hydrogen atom acceptor, providing a platform to investigate its electronic behavior in detail. researchgate.net, acs.org

In one such study, a combination of spectroscopic and computational methods was used to characterize a functionalized terthiophene (TTH) system that acts as a redox-switchable mediator. acs.org The dual reactivity of this system was demonstrated in a PCET reaction where an electron is transferred from this compound. acs.org Techniques like UV-vis-NIR spectroscopy and cyclic voltammetry were essential in this research. UV-vis-NIR spectroscopy allowed for the characterization of the neutral species as well as the transient cationic and anionic radicals formed during the redox process. acs.org

These advanced investigations provide an electrochemical, structural, and thermochemical foundation for understanding how the electronic structure of this compound underpins its reactivity. researchgate.net By examining the molecule's behavior in both its ground and excited states within a controlled reactive system, a deeper understanding of its potential role in complex chemical processes is achieved. acs.org

Biological and Biomedical Research Applications of 2,3 Dimethylanthraquinone

Antimicrobial Properties and Mechanisms of Action

Derivatives of 2,3-dimethylanthraquinone have demonstrated notable antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), a significant threat to global health. For instance, two anthraquinone (B42736) derivatives isolated from the endophytic fungus Phomopsis sp., 3-hydroxy-6-hydroxymethyl-2,5-dimethylanthraquinone and 6-hydroxymethyl-3-methoxy-2,5-dimethylanthraquinone, displayed significant anti-MRSA activity. mdpi.comresearchgate.nettandfonline.com In laboratory tests, these compounds created inhibition zones of 14.2 mm and 14.8 mm, respectively. mdpi.comresearchgate.net

Similarly, two new anthraquinones extracted from the cigar tobacco-derived endophytic fungus Aspergillus versicolor, showed strong antibacterial action against the MRSA strain ZR11. tandfonline.comresearchgate.net At a concentration of 1 µg/mL, these compounds produced inhibition zone diameters of 16.4 ± 2.2 mm and 18.5 ± 2.5 mm. researchgate.net Another study on compounds from Phomopsis sp. found that certain naphthalene (B1677914) derivatives also exhibited potent antibacterial activity against MRSA, with inhibition zones of 14.5 and 15.2 mm. mdpi.com

The table below summarizes the anti-MRSA activity of various anthraquinone derivatives.

| Compound Name | Source Organism | MRSA Strain | Inhibition Zone Diameter (mm) |

| 3-hydroxy-6-hydroxymethyl-2,5-dimethylanthraquinone | Phomopsis sp. | Not specified | 14.2 ± 2.0 researchgate.net |

| 6-hydroxymethyl-3-methoxy-2,5-dimethylanthraquinone | Phomopsis sp. | Not specified | 14.8 ± 2.2 researchgate.net |

| 2′,6-dimethyl-7-methoxy-[2,3-b]furan-anthraquinone | Aspergillus versicolor | ZR11 | 16.4 ± 2.2 researchgate.net |

| 1,7-dimethoxy-2′,6-dimethyl-[2,3-b]furan-anthraquinone | Aspergillus versicolor | ZR11 | 18.5 ± 2.5 researchgate.net |

The ability of bacteria to form biofilms is a critical factor in their resistance to antimicrobial agents. researchgate.net Research has shown that certain anthraquinone derivatives can inhibit the formation of these protective structures. For example, some natural compounds have been found to inhibit biofilm formation by S. aureus and S. pyogenes. nih.gov While direct studies on this compound's effect on biofilm formation are not extensively detailed in the provided results, the general activity of anthraquinones against biofilm-forming bacteria suggests a potential area for future investigation. The mechanism often involves the disruption of the extracellular matrix that holds the biofilm together. google.com

Lactoperoxidase (LPO) is an enzyme found in mammalian secretions that is part of the natural defense system. researchgate.netmdpi.com It catalyzes the oxidation of thiocyanate (B1210189) ions in the presence of hydrogen peroxide, producing antimicrobial compounds. researchgate.netmdpi.com Several anthraquinone derivatives have been identified as inhibitors of LPO. mdpi.comresearchgate.net A study investigating the inhibitory effects of various phenolic anthraquinone derivatives on LPO activity found that these compounds act as competitive inhibitors. researchgate.net For instance, 1,2-dihydroxy-anthraquinone showed a high binding affinity for the LPO receptor. researchgate.net The inhibition of LPO by such compounds could have implications for modulating immune responses or in applications where controlling peroxidase activity is desired.

The antimicrobial efficacy of anthraquinone derivatives is closely linked to their chemical structure. researchgate.netnih.gov The presence, position, and nature of substituent groups on the anthraquinone core can significantly influence their biological activity. nih.gov For example, the addition of hydroxyl groups is not always necessary for the antibacterial properties of hydroxyanthraquinone derivatives. nih.gov In some cases, the substitution of di-isopentenyl groups can enhance antibacterial activity. nih.gov

The planar structure of anthraquinone can limit its water solubility, which may reduce its activity. nih.gov However, structural modifications can lead to derivatives with improved efficacy. The antibacterial mechanisms of anthraquinones are diverse and can include the destruction of the bacterial cell wall, inhibition of nucleic acid and protein synthesis, and disruption of energy metabolism. nih.gov A deeper understanding of these structure-activity relationships is crucial for designing new and more effective anthraquinone-based antibacterial agents. researchgate.net

Photoreactivity in Biological Systems

The photoreactivity of this compound has been explored for its potential use as a photo-reagent in biochemical analyses. sigmaaldrich.comsigmaaldrich.com Specifically, its application in the analysis of ginsenosides (B1230088) using a photoreduction fluorescence (PRF) detection method has been investigated. sigmaaldrich.comsigmaaldrich.com This suggests that this compound can participate in light-induced reactions that result in a fluorescent signal, which can be used to quantify certain biological molecules. Furthermore, it has been used in studies of proton-coupled electron transfer (PCET) reactions, acting as a hydrogen atom acceptor. acs.org

Interactions with Biomolecules and Cellular Processes

This compound and its derivatives are subjects of research due to their interactions with various biomolecules and their influence on cellular processes. A significant area of study involves its incorporation into complex protein environments, such as photosynthetic reaction centers, to probe fundamental biological mechanisms. mdpi.compreprints.org In these systems, it interacts directly with the protein's binding pocket, influencing the local electrostatic environment. mdpi.compreprints.org

The broader class of anthraquinones, to which this compound belongs, is known for interacting with biological targets like protein kinases and DNA. smolecule.comsmolecule.com Some studies suggest that dimethylanthraquinones can intercalate into DNA, which may disrupt replication and induce cellular stress. smolecule.com The interaction with protein kinases is a key area of interest for therapeutic applications, as these enzymes are crucial in cell signaling, proliferation, and survival. smolecule.com The specific substitution pattern on the anthraquinone core, such as the dimethyl configuration, is critical in determining the nature and effectiveness of these interactions. Research on related compounds has also explored how anthraquinone derivatives can inhibit key metabolic pathways in bacteria.

Role in Biological Electron Transfer Processes

The chemical structure of this compound makes it a versatile redox mediator, enabling its participation in biological electron transfer processes. chemimpex.com Its ability to accept and donate electrons is fundamental to its function in various research applications. chemimpex.commdpi.com Electron transfer rate constants for the reaction between radical anions of this compound and other molecules have been evaluated to quantify this reactivity. sigmaaldrich.comsigmaaldrich.com This property is exploited in studies of proton-coupled electron transfer (PCET) reactions, where it can act as a hydrogen atom acceptor. acs.org

A prominent application of this compound is its use as a functional analogue for native quinones in photosynthetic reaction centers (RCs). mdpi.compreprints.org In studies involving the purple bacterium Rhodobacter sphaeroides, the native primary ubiquinone (UQ-10) at the QA binding site is removed and replaced with this compound and other analogues. mdpi.compreprints.orgresearchgate.net This substitution allows researchers to investigate the intricate mechanisms of light-induced charge separation and electron transfer. mdpi.compreprints.org

Despite the substitution, the reconstituted RCs retain a high yield (80-90%) of P⁺QA⁻ formation (the primary charge-separated state). mdpi.compreprints.org By using this compound, which has a different redox potential than the native quinone, scientists can modulate the free energy levels of the charge-separated states and study the protein's response. mdpi.compreprints.org These experiments provide a deeper understanding of how the protein matrix controls the efficiency and directionality of electron flow in one of nature's most critical energy conversion systems. mdpi.comnih.gov

Table 1: Experimental Details of this compound in Photosynthetic Reaction Center Studies

| Parameter | Description | Source |

| Model Organism | Rhodobacter sphaeroides (carotenoidless strain R-26 or wild-type 2.4.1) | mdpi.compreprints.org |

| Native Cofactor | Ubiquinone-10 (UQ10) at the primary quinone (QA) binding site | mdpi.compreprints.org |

| Substituted Analogue | This compound (2,3-Dimethyl-AQ) | mdpi.compreprints.org |

| Substitution Efficiency | 90-95% of RCs depleted of native QA | mdpi.compreprints.org |

| Photochemical Yield | 80-90% yield of P⁺QA⁻ formation in reconstituted RCs | mdpi.compreprints.org |

| Measurement Technique | Flash-induced absorbance changes measured with a spectrophotometer | mdpi.compreprints.org |

When this compound is integrated into the photosynthetic reaction center, it serves as a probe for studying dielectric relaxation within the protein. mdpi.compreprints.org Dielectric relaxation refers to the reorganization of the protein structure in response to the creation of a charge-separated state (P⁺QA⁻). mdpi.com This reorganization stabilizes the separated charges and influences the thermodynamics of subsequent electron transfer steps. mdpi.comresearchgate.net

Studies using this compound have revealed specific thermodynamic properties of the electron transfer reactions. mdpi.compreprints.orgresearchgate.net For instance, the electron transfers P* → P⁺QA⁻ and IA⁻QA → IAQA⁻ were found to be enthalpy-driven reactions. mdpi.compreprints.orgresearchgate.net Notably, in the case of substitution with this compound, these reactions exhibit a very large entropic contribution (>60%). mdpi.compreprints.orgresearchgate.net This contrasts sharply with other analogues, like 1-chloro-AQ, where the entropic contribution is negligible. mdpi.compreprints.orgresearchgate.net These findings highlight how the specific chemical properties of the quinone analogue directly impact the thermodynamic landscape and the protein's dynamic response to charge separation. mdpi.compreprints.org

Potential as Bioreductible Alkylating Agents

Quinones are recognized as potential bioreductible alkylating agents, a class of molecules designed to be activated under specific biological conditions, such as the low-oxygen (hypoxic) environments found in solid tumors. mdpi.comgla.ac.uk In this context, research has focused on synthesizing derivatives of this compound that can act as prodrugs. mdpi.com

One study reported a four-step synthesis starting from phthalic anhydride (B1165640) and 2,3-dimethyl-1,4-hydroquinone to create 2,3-bis(chloromethyl)-1,4-dimethoxyanthraquinone. mdpi.com This target molecule was designed as a bioreductible agent. mdpi.com The principle is that under reductive conditions, the quinone moiety is reduced, initiating a process that releases a cytotoxic alkylating agent. gla.ac.uk This approach offers a strategy for selective cytotoxicity, where the drug is activated preferentially in target tissues, potentially minimizing damage to healthy cells. gla.ac.uk

In Silico and In Vitro Investigations in Biological Systems

The biological activities of this compound and its derivatives are extensively studied using a combination of in vitro and in silico methods. In vitro experiments are crucial for observing the compound's effects in a controlled biological setting. For example, the functional analysis of this compound in photosynthetic reaction centers was conducted entirely in vitro, using purified protein complexes and advanced spectroscopic techniques to measure flash-induced absorbance changes and reaction kinetics. mdpi.compreprints.org Other in vitro studies have evaluated the antibacterial, antifungal, and cytotoxic effects of related anthraquinones on various cell lines. mdpi.comnih.gov

In silico investigations, such as molecular docking and molecular dynamics (MD) simulations, complement these experimental findings by providing insights at the atomic level. nih.govresearchgate.net For other anthraquinone derivatives, molecular docking has been used to predict their binding affinity to target proteins, such as Penicillin-binding proteins in bacteria or lactoperoxidase. nih.govresearchgate.net These computational models help to elucidate the mechanism of action and predict the stability of the ligand-protein complex, guiding the design of more potent and selective compounds. researchgate.net

Pharmacological Relevance and Therapeutic Potential

This compound and its derivatives hold pharmacological relevance primarily as scaffolds or starting materials for the synthesis of potential therapeutic agents. sigmaaldrich.comsigmaaldrich.com Its structure is a building block in the development of compounds with anticancer and antibacterial properties. smolecule.comgla.ac.uk The potential for anthraquinones to act as inhibitors of protein kinases is of significant interest in oncology. smolecule.com

Derivatives of this compound have been synthesized to create hypoxia-selective anti-cancer prodrugs, which aim to target tumors more effectively. mdpi.comgla.ac.uk Furthermore, the photoreactivity of this compound has been evaluated for its utility as a photo-reagent in analytical methods, such as the analysis of ginsenosides using photoreduction fluorescence (PRF) detection. sigmaaldrich.comsigmaaldrich.com While some natural anthraquinones with similar substitution patterns have shown weak to moderate cytotoxic effects against cancer cell lines, this highlights the potential for this chemical class in drug discovery. mdpi.com

Environmental and Atmospheric Chemistry of 2,3 Dimethylanthraquinone

Occurrence and Detection in Environmental Matrices

2,3-Dimethylanthraquinone, a derivative of anthraquinone (B42736), has been identified in various environmental compartments, indicating its persistence and mobility. Its presence is often linked to both direct emissions from combustion processes and secondary formation from the atmospheric transformation of other pollutants.

Presence in Ambient Air and Particulate Matter (PM2.5)

This compound has been detected in ambient air, including in the vapor phase and associated with particulate matter, particularly PM2.5 (particulate matter with a diameter of 2.5 micrometers or less). researchgate.netcalstate.edu Studies conducted at trafficked roadsides have reported the presence of this compound, highlighting vehicle emissions as a potential source. researchgate.netkau.edu.sa For the first time, four specific quinone compounds, including this compound, were identified in ambient air, with a significant portion found in the vapor phase, a component often overlooked in previous air quality studies. researchgate.netmdpi.com

The distribution between the vapor and particulate phases is influenced by factors like molecular weight and vapor pressure. researchgate.net While some studies have focused on its detection, others have investigated its concentrations in different atmospheric conditions and locations, noting its presence in both urban and rural settings. kau.edu.sacopernicus.org For instance, research at a rural site in eastern England measured concentrations of this compound in both winter and summer, with variations observed based on air mass origins. copernicus.org

The following table summarizes the detection of this compound in various air sample types:

| Sample Type | Location | Key Findings |

| Ambient Air | Trafficked Roadside | First-time detection of this compound in ambient air. researchgate.netmdpi.com |

| PM2.5 | California, USA | Detected in 24-hour ambient air PM2.5 samples. calstate.edu |

| Vapor and Particulate Phases | Birmingham, UK | Measured at both roadside and suburban sites to assess sources and reactivity. kau.edu.sa |

| Rural Air | Weybourne, UK | Concentrations measured in both winter and summer, with levels influenced by air mass origin. copernicus.org |

Detection in Marine Sediments and Seagrass

Beyond the atmosphere, this compound has also been found in marine environments. A study analyzing samples from the coastal regions of Almeria, Murcia, and Alicante in Spain tentatively identified this compound in the leaves of the seagrass Posidonia oceanica. mdpi.com This finding suggests the potential for this compound to be absorbed by marine flora. The same study also noted the detection of this quinone in marine sediments. mdpi.com Its presence in these matrices indicates that it can be transported from terrestrial and atmospheric sources to coastal ecosystems, where it can then accumulate. mdpi.com The detection of this compound in both seagrass and sediments highlights its potential as a marker for pollution from polycyclic aromatic hydrocarbons (PAHs), from which it can be derived. mdpi.com

Formation and Degradation Pathways in the Environment

The presence of this compound in the environment is a result of both direct emission and secondary formation processes. Understanding these pathways is crucial for assessing its environmental fate and impact.

Atmospheric Processing of Polycyclic Aromatic Hydrocarbons (PAHs) to Quinones

A significant pathway for the formation of this compound in the atmosphere is the oxidation of its parent PAH, 2,3-dimethylanthracene. This transformation is part of a broader process where PAHs undergo atmospheric processing, reacting with oxidants such as hydroxyl radicals (OH), ozone (O3), and nitrate (B79036) radicals (NO3). kau.edu.sacopernicus.orgnih.gov This "atmospheric aging" can occur in both the gas phase and on the surface of particulate matter. nih.gov The formation of quinones from PAHs is a key aspect of this atmospheric processing, and the ratio of a quinone to its parent PAH can sometimes be used as an indicator of the age and processing of an air mass. kau.edu.sacopernicus.org For example, higher quinone-to-PAH ratios have been observed in more aged air masses, suggesting ongoing chemical transformation during transport. copernicus.org While some quinones are directly emitted from combustion sources, the atmospheric formation from PAHs is a significant, and in some cases, dominant source. kau.edu.sacopernicus.org

Degradation Products and Metabolites in Aquatic Environments

Once in aquatic environments, this compound can undergo further transformations. While specific degradation products and metabolites of this compound in aquatic systems are not extensively detailed in the provided search results, the general behavior of related compounds suggests that it would be subject to both biotic and abiotic degradation processes. For instance, the detection of this compound in seagrass suggests uptake and potential metabolism by marine organisms. mdpi.com The general transformation of PAHs and their derivatives in aquatic systems can lead to a variety of hydroxylated and other oxidized products.

Photochemical Formation Pathways

Photochemical reactions, driven by sunlight, play a crucial role in the formation of this compound in the atmosphere. The atmospheric oxidation of PAHs is often initiated or enhanced by photochemical processes. nih.gov Studies have suggested that the formation of certain quinones, like anthraquinone, increases from winter to summer, pointing to a photochemical formation pathway. copernicus.orgcopernicus.org This is because the higher intensity of solar radiation and higher concentrations of atmospheric oxidants in the summer accelerate the transformation of parent PAHs into their quinone derivatives. copernicus.org The photochemical decomposition of anthraquinone derivatives has also been observed, indicating that sunlight can both form and degrade these compounds. oup.com

Environmental Impact and Ecotoxicological Considerations

Contribution to Oxidized Polycyclic Aromatic Hydrocarbons (OPAHs)

This compound is recognized as an oxidized polycyclic aromatic hydrocarbon (OPAH), a class of compounds that has garnered increasing interest in atmospheric chemistry and toxicology. kau.edu.sachemfaces.com OPAHs, including quinones like this compound, are formed through the atmospheric processing of parent polycyclic aromatic hydrocarbons (PAHs) via reactions with oxidants such as hydroxyl radicals (OH), ozone (O3), and nitrate radicals (NO3). kau.edu.sa They are also directly emitted from incomplete combustion processes. kau.edu.sa Some research suggests that PAH quinone derivatives may be more toxic than their parent PAHs due to their potential to contribute to oxidative stress. kau.edu.sachemfaces.comcopernicus.org

In atmospheric studies, this compound has been identified and measured in both the vapor and particulate phases of ambient air. kau.edu.sachemfaces.comresearchgate.net For instance, a study reporting on atmospheric concentrations at a trafficked roadside presented data for this compound, a compound not previously reported in ambient air in some earlier studies. chemfaces.comresearchgate.net This highlights its presence in urban environments and its relevance to air quality assessments. The distribution between the vapor and particulate phases is influenced by factors like molecular weight and vapor pressure. chemfaces.com

Source Apportionment (Pyrogenic vs. Petrogenic)

Distinguishing between the sources of atmospheric pollutants is crucial for effective environmental management. For PAHs and their derivatives like this compound, sources are broadly categorized as either pyrogenic or petrogenic. kau.edu.sa Pyrogenic sources involve the incomplete combustion of organic materials, such as the burning of fossil fuels (coal, diesel, gasoline) and biomass (wood). kau.edu.sa Petrogenic sources, on the other hand, are related to petroleum and its unburned products. kau.edu.sa

Diagnostic ratios of different PAH isomers are often used to differentiate between these sources. kau.edu.sa While specific diagnostic ratios for this compound are not extensively detailed in the provided search results, the general principle of using molecular fingerprints to distinguish between pyrogenic and petrogenic origins is a well-established method in source apportionment studies. kau.edu.sa The presence of this compound in samples from trafficked roadsides suggests a significant contribution from pyrogenic sources, specifically vehicle emissions. kau.edu.sachemfaces.com However, a study on Mediterranean coastal areas indicated that conventional ratios simplifying sources into just pyrogenic or petrogenic might not always be suitable, especially in regions with high agricultural activity where pesticides containing PAHs could be a contributing factor. mdpi.com

Analytical Methods for Environmental Monitoring

The accurate detection and quantification of this compound in environmental matrices are essential for understanding its distribution and impact.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a primary and widely used technique for the quantitative analysis of this compound in environmental samples. kau.edu.sacopernicus.orgosti.gov This method offers high sensitivity and selectivity, allowing for the identification and measurement of specific compounds within complex mixtures. researchgate.net

In practice, environmental samples such as air (both vapor and particulate phases) or sediment extracts are prepared and injected into the GC-MS system. kau.edu.saosti.govresearchgate.net The gas chromatograph separates the different compounds in the sample based on their boiling points and interactions with the chromatographic column. researchgate.net The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that allows for its identification and quantification. nih.gov Several studies have successfully employed GC-MS to measure concentrations of this compound in ambient air and other environmental samples. kau.edu.sacopernicus.orgnih.gov For instance, GC-MS has been used to analyze chloroform (B151607) extracts of wood samples and atmospheric particulate matter to determine the presence and quantity of various anthraquinones, including this compound. osti.gov

High-Resolution Mass Spectrometry for Suspect Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for suspect and non-target screening of environmental contaminants, including this compound. mdpi.com Unlike standard MS, HRMS provides highly accurate mass measurements, which aids in the tentative identification of compounds for which analytical standards may not be available. mdpi.com

In a suspect analysis workflow, HRMS is used to screen environmental extracts for a list of suspected compounds based on their exact mass. mdpi.com A study analyzing seagrass and marine sediments for PAHs and their derivatives utilized HRMS for suspect screening and tentatively identified this compound in the samples. mdpi.com The identification is typically confirmed by comparing the measured mass, isotopic pattern, and fragmentation spectrum (if available) with theoretical values and library data. mdpi.com This approach is particularly valuable for identifying emerging contaminants and transformation products that are not part of routine monitoring programs. mdpi.com

Advanced Materials Science and Engineering Applications

Integration in Conjugated Polymers and Functional Materials

The unique structure of 2,3-dimethylanthraquinone makes it a valuable component in the development of advanced materials, including conjugated polymers and functional materials. chemimpex.com Its integration can enhance the properties of these materials, leading to improved performance in various applications. chemimpex.com

Anthraquinone-Based Conjugated Polymers as Photocatalysts

Conjugated polymers containing anthraquinone (B42736) units, such as those derived from this compound, are gaining attention as photocatalysts. researchgate.net The π-conjugated system of these polymers provides an effective platform for photoinduced charge transfer, a key process in photocatalysis. researchgate.net By modifying the molecular structure and bandgap of these polymers, their photocatalytic activity can be fine-tuned for specific chemical transformations. researchgate.net These organic photocatalysts are considered a sustainable alternative to traditional metal-based catalysts due to their abundance, cost-effectiveness, and environmentally friendly nature. researchgate.net

Applications in Hydrogen Peroxide Production

This compound is a recognized working material in the industrial production of hydrogen peroxide through the anthraquinone process. google.comepo.orggoogleapis.comscribd.com This process involves the sequential hydrogenation and oxidation of the anthraquinone derivative. epo.org In the hydrogenation step, the anthraquinone is converted to its hydroquinone (B1673460) form. google.com Subsequently, this hydrogenated solution is oxidized, typically with air, to regenerate the original anthraquinone and produce hydrogen peroxide. google.comepo.org this compound is one of several alkylated anthraquinones suitable for this cyclic process. google.comepo.org

Redox Flow Batteries and Energy Storage Systems

The electrochemical properties of this compound make it a candidate for use in energy storage systems, particularly in redox flow batteries (RFBs). chemimpex.com Its ability to facilitate electron transfer is a key characteristic for such applications. chemimpex.com

Electrochemical Properties for Energy Applications

Research has explored the use of this compound (2,3-DMAQ) as a redox-active species in non-aqueous and membrane-free battery concepts. acs.org The functionalization of quinone-based molecules with electron-donating groups like methyl groups (–CH₃) can lead to more negative redox potentials. acs.org This is advantageous for increasing the open-circuit voltage (OCV) of a battery. acs.org

In one study, a battery utilizing 2,3-DMAQ as the anolyte active material exhibited a stable discharge plateau at 1.35 V and a charging plateau at 1.4 V. acs.org This represented a significant 50% increase in operating voltage compared to a previous system using para-benzoquinone, an improvement attributed to the more negative redox potential of 2,3-DMAQ. acs.org

Table 1: Electrochemical Performance of a Battery with this compound Anolyte

| Parameter | Value | Reference |

| Anolyte Active Species | This compound (2,3-DMAQ) | acs.org |

| Charging Plateau | 1.4 V | acs.org |

| Discharge Plateau | 1.35 V | acs.org |

Chemosensors and Biosensors Based on this compound